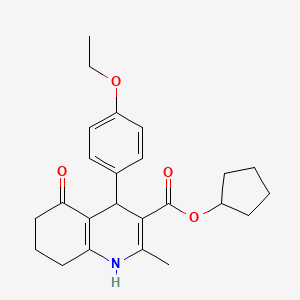
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione, also known as BPMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPMD is a derivative of the well-known drug thalidomide, which is used to treat multiple myeloma, leprosy, and other diseases. BPMD has been shown to have several unique properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione is not fully understood. However, several studies have suggested that this compound may act as an immunomodulatory agent. This compound has been shown to inhibit the production of cytokines, which are involved in the immune response. This property of this compound makes it a promising candidate for treating autoimmune diseases and other conditions that involve an overactive immune system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the production of TNF-alpha, a cytokine that is involved in inflammation. This compound has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. These properties of this compound make it a promising candidate for treating inflammatory conditions and hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. One of the advantages of this compound is its solubility in water, which makes it easy to work with. This compound can also be modified to target specific cells or tissues, making it a highly selective drug delivery system. However, one of the limitations of this compound is its complex synthesis process, which requires specialized equipment and expertise. This compound is also relatively expensive compared to other compounds, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for 3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione research. One of the most promising areas of research is the use of this compound as a drug delivery system. This compound can be modified to target specific cells or tissues, making it a highly selective drug delivery system. This compound can also be used to deliver hydrophobic drugs, which are difficult to deliver using other methods. Another area of research is the use of this compound as an immunomodulatory agent. This compound has been shown to inhibit the production of cytokines, which are involved in the immune response. This property of this compound makes it a promising candidate for treating autoimmune diseases and other conditions that involve an overactive immune system. Overall, this compound has several unique properties that make it a promising candidate for further research in various fields.
Métodos De Síntesis
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione can be synthesized using a multi-step process that involves the reaction of thalidomide with various reagents. The synthesis of this compound is a complex process that requires specialized equipment and expertise. However, the process has been optimized over the years, and several research groups have successfully synthesized this compound.
Aplicaciones Científicas De Investigación
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione has been extensively studied in the scientific community due to its potential applications in various fields. One of the most promising areas of research is the use of this compound as a drug delivery system. This compound has been shown to have excellent solubility in water, which makes it an ideal candidate for delivering hydrophobic drugs. This compound can also be modified to target specific cells or tissues, making it a highly selective drug delivery system.
Propiedades
IUPAC Name |
3-(4-benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-17-14(20)11-13(16(17)22)18-7-9-19(10-8-18)15(21)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAMRVFRGGSXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386969 |
Source


|
| Record name | 3-(4-Benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5932-89-8 |
Source


|
| Record name | 3-(4-Benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5125472.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5125480.png)
![3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5125485.png)
![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5125493.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea](/img/structure/B5125497.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5125510.png)
![N-benzyl-1-cyclopropyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125515.png)

![2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5125528.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125533.png)

![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5125552.png)

